molecular formula C8H6ClNO2 B14746806 (1-Chloro-2-nitroethenyl)benzene CAS No. 1199-21-9

(1-Chloro-2-nitroethenyl)benzene

Cat. No.: B14746806
CAS No.: 1199-21-9
M. Wt: 183.59 g/mol
InChI Key: NWBAJRDGKGSLMV-UHFFFAOYSA-N
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Description

Context within Halogenated Nitroalkenes and Styrene (B11656) Derivatives Research

(1-Chloro-2-nitroethenyl)benzene belongs to the classes of halogenated nitroalkenes and styrene derivatives. Halogenated nitroalkenes are recognized for their role in the synthesis of various biologically active compounds. nih.govnih.gov The presence of halogens can enhance the antibacterial activity of molecules, as seen in studies on halogenated 3-nitro-2H-chromenes. nih.gov Research has shown that the electrophilicity of the β-carbon in the nitro-conjugated alkene, influenced by electron-withdrawing substituents like halogens, plays a crucial role in their reactivity. nih.gov

Styrene derivatives, on the other hand, are fundamental components in polymer science and are used to create polymers with specific physical and chemical properties. nih.govacs.org The development of efficient synthetic routes to various styrene derivatives is an active area of research, with methods like one-pot syntheses from readily available starting materials being explored. nih.govacs.orgchemistryviews.org this compound, as a substituted styrene, is part of this broader effort to expand the library of available monomers for materials science and as intermediates for fine chemical synthesis. researchgate.netresearchgate.net

Significance as a Synthetic Intermediate and Organic Scaffold

The true value of this compound in academic research lies in its utility as a synthetic intermediate. The reactive nature of the nitroalkene moiety allows for a wide range of chemical transformations. nih.gov It can act as a good electrophile in conjugate addition reactions and as a dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems. nih.gov

The synthesis of this compound itself can be achieved through various methods, including the Henry reaction between 2-chlorobenzaldehyde (B119727) and nitromethane (B149229). chemicalbook.com This accessibility makes it a readily available starting material for more complex molecular architectures.

Furthermore, derivatives of β-nitrostyrene, the parent compound of this compound, have been investigated for their potential in the synthesis of pharmaceuticals. For instance, they serve as precursors for phenethylamines and amphetamines. wikipedia.org The chloro-substituted variant, this compound, offers a unique handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, expanding its potential applications in medicinal chemistry and materials science. wikipedia.orgresearchgate.net For example, it can be used in the synthesis of substituted pyrrole (B145914) derivatives, which are important heterocyclic compounds with various biological activities. researchgate.net

Below is a table summarizing some key properties of this compound and related compounds.

PropertyThis compound2-ChlorobenzaldehydeNitromethane
CAS Number 22568-07-6 chemicalbook.com89-98-5 chemicalbook.com75-52-5 chemicalbook.com
Molecular Formula C8H6ClNO2 chemicalbook.comC7H5ClOCH3NO2
Molecular Weight 183.59 g/mol chemicalbook.com140.57 g/mol 61.04 g/mol
Melting Point 45-49 °C 11.6 °C-29 °C
Boiling Point Not specified213-214 °C101.2 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1199-21-9

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(1-chloro-2-nitroethenyl)benzene

InChI

InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H

InChI Key

NWBAJRDGKGSLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1 Chloro 2 Nitroethenyl Benzene

Condensation Reactions

Condensation reactions represent a fundamental approach to the synthesis of (1-Chloro-2-nitroethenyl)benzene, primarily through variants of the Henry and Knoevenagel condensations.

Henry Condensation Variants with Chloronitromethane and Aldehyde Substrates

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. scirp.orgwikipedia.org In the context of synthesizing this compound, this reaction typically involves the condensation of benzaldehyde (B42025) with chloronitromethane. The initial product is a β-chloro-α-nitro-alcohol, which can then be dehydrated to yield the target nitroalkene. wikipedia.org The reaction is reversible, and the choice of base and reaction conditions is crucial to favor the desired product. wikipedia.org While the traditional Henry reaction uses soluble bases, solid base catalysts have been explored to facilitate easier product purification and catalyst recycling. scirp.org

Reactant 1Reactant 2Catalyst TypeKey Features
BenzaldehydeChloronitromethaneBase (soluble or solid)Forms a β-chloro-α-nitro-alcohol intermediate that undergoes dehydration. wikipedia.org

Knoevenagel-Type Condensation Approaches

The Knoevenagel condensation is another powerful tool for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgyoutube.com For the synthesis of this compound, this approach would utilize a compound with a sufficiently acidic C-H bond adjacent to both a chloro and a nitro group, reacting with benzaldehyde. The reaction proceeds through a nucleophilic addition followed by dehydration to form the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid that decarboxylates, provides an alternative route for similar transformations. youtube.com Studies have shown that these condensations can be carried out in environmentally benign solvents like water and even without a catalyst under certain conditions, though this may require higher temperatures. rsc.org

Reactant 1Reactant 2CatalystKey Features
BenzaldehydeActive methylene compound (containing chloro- and nitro- groups)Weak Base (e.g., piperidine (B6355638), pyridine)Results in an α,β-unsaturated product after dehydration. wikipedia.orgyoutube.com Can be performed under greener conditions. rsc.org

Halogenation and Dehydrohalogenation Strategies

These strategies involve the introduction of a chlorine atom and the subsequent elimination of hydrogen chloride to form the desired double bond.

Chlorination with Dichloroiodobenzene and Subsequent Dehydrochlorination

This method involves the chlorination of a suitable precursor, such as β-nitrostyrene, using a chlorinating agent like dichloroiodobenzene. The resulting dichlorinated intermediate would then undergo dehydrochlorination, typically by treatment with a base, to yield this compound. The success of this route depends on the selective chlorination and the controlled elimination of HCl.

Oxidative Chlorination Using Hypochlorous Acid

Hypochlorous acid (HOCl) can react with nitrite (B80452) (NO₂⁻), the autoxidation product of nitric oxide, to form reactive species capable of both nitrating and chlorinating substrates. nih.gov This reaction forms intermediates such as nitryl chloride (Cl-NO₂) and chlorine nitrite (Cl-ONO). nih.gov These intermediates can then react with a suitable organic precursor, such as styrene (B11656), to introduce both the chloro and nitro functionalities. The reaction mechanism can involve both direct electrophilic addition and free radical pathways. nih.gov

Vinylation and Cross-Coupling Techniques for Ethenylbenzene Scaffolds

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer a regioselective route to substituted ethenylbenzenes. In this approach, an aryl halide (e.g., a halogenated benzene (B151609) derivative) is coupled with a vinyl-containing reagent in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the coupling of a suitably substituted benzene derivative with a vinyl partner that already contains the chloro and nitro groups.

Suzuki and Heck Coupling Reactions with Nitroalkene Precursors

The Mizoroki-Heck and Suzuki-Miyaura reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds through palladium catalysis. organic-chemistry.orgwikipedia.org The fundamental catalytic cycle for both reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, followed by either migratory insertion of an alkene (Heck) or transmetalation with an organoboron compound (Suzuki), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.comorganic-chemistry.orgyoutube.com

While direct Suzuki or Heck reactions on a pre-existing this compound are not the typical application, these catalytic systems are instrumental in synthesizing substituted nitrostyrenes from various precursors. Advanced methods have been developed that utilize nitro-substituted compounds as starting materials.

Mizoroki-Heck Type Reactions with Nitroarenes: A notable development is the palladium-catalyzed denitrative Mizoroki-Heck reaction, where nitroarenes couple with alkenes. researchgate.net This approach is significant as it uses the nitro group itself as a leaving group, allowing for the direct alkenylation of a nitro-substituted aromatic ring. For instance, a reaction between a nitroarene and a suitable alkene, catalyzed by a Pd/BrettPhos system, can yield a nitrostyrene (B7858105) derivative. researchgate.net This method circumvents the need for traditional organohalides and showcases the versatility of palladium catalysis in activating otherwise inert C-NO2 bonds. researchgate.net

Coupling of Nitroalkene Precursors: Research has also demonstrated the synthesis of nitrostyrenes and other conjugated nitroorganics through palladium-catalyzed, copper-activated desulfitative couplings. rsc.org This method involves the use of β-nitrovinyl thioethers as precursors, which can be coupled with various partners. rsc.org Such strategies highlight an indirect yet powerful application of cross-coupling principles to construct the desired nitroalkene framework.

Nitration Methodologies for Substituted Styrenes

Direct nitration of the alkene bond in substituted styrenes provides a common route to β-nitrostyrene derivatives. While various nitrating agents exist, many can lead to side reactions, including nitration of the aromatic ring. rsc.org

Nitration using Nitryl Iodide Followed by Base Treatment

A particularly effective and regioselective method for the nitration of substituted styrenes involves the use of nitryl iodide (INO₂). organic-chemistry.orgrsc.org This reagent is typically generated in situ from the reaction of molecular iodine (I₂) with a nitrite salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). organic-chemistry.orgrsc.org The reaction proceeds under mild conditions and offers good yields for a range of styrene derivatives. organic-chemistry.org

The mechanism involves a two-step process:

Regioselective Addition: Nitryl iodide adds across the double bond of the styrene derivative. This addition is regioselective, forming an unstable iodonitro intermediate. rsc.org

Base-Induced Elimination: The resulting iodonitro compound is then treated with a base, commonly triethylamine (B128534) (Et₃N), which facilitates the elimination of hydrogen iodide (HI) to generate the conjugated β-nitrostyrene product. rsc.org

It is crucial to perform the reaction under anhydrous conditions and often under an inert atmosphere (e.g., nitrogen), as the iodonitro intermediate is sensitive to moisture, which can lead to the formation of undesired byproducts like hydroxynitro compounds and nitroketones. organic-chemistry.orgrsc.org

Table 1: Reagents and Conditions for Nitration via Nitryl Iodide

StepReagent SystemSolventConditionsPurpose
1. INO₂ Generation & AdditionI₂ + AgNO₂Anhydrous EtherRoom Temperature, N₂ AtmosphereIn situ generation of nitryl iodide and addition to styrene
2. EliminationTriethylamine (Et₃N)Dichloromethane (B109758) (CH₂Cl₂)Room TemperatureElimination of HI to form the C=C double bond

Stereoselective Synthesis Considerations of this compound Isomers (E/Z)

The double bond in this compound allows for the existence of (E) and (Z) stereoisomers. The synthesis of a specific isomer is often critical for its intended application. Highly stereoselective one-pot methods have been developed for the synthesis of nitroalkenes, allowing for precise control over the geometric outcome by modifying the reaction conditions.

One effective methodology involves the condensation of an aldehyde with a nitroalkane using piperidine as a catalyst in the presence of 4 Å molecular sieves under anhydrous conditions. The stereoselectivity of this reaction can be directed towards either the (E) or (Z) isomer by simply changing the solvent and reaction temperature.

(E)-Isomer Synthesis: Performing the reaction in toluene (B28343) at reflux temperature strongly favors the formation of the thermodynamically more stable (E)-nitroalkene. This pathway is believed to proceed through a standard Henry reaction (nitro-aldol condensation) followed by dehydration.

(Z)-Isomer Synthesis: Conducting the reaction in a more polar, aprotic solvent like dichloromethane at room temperature selectively yields the (Z)-nitroalkene. The formation of the (Z)-isomer is thought to involve the formation of an imine intermediate, followed by a nucleophilic attack by the nitronate. The presence of molecular sieves is crucial for achieving high (Z)-selectivity; their absence leads to a mixture of isomers.

Table 2: Conditions for Stereoselective Nitroalkene Synthesis

Target IsomerCatalystAdditiveSolventTemperatureProposed Pathway
(E) Piperidine4 Å Molecular SievesTolueneRefluxHenry reaction followed by elimination
(Z) Piperidine4 Å Molecular SievesDichloromethaneRoom TemperatureImine formation followed by nucleophilic attack

This level of stereochemical control is invaluable for synthesizing pure isomers of this compound and related compounds for research and development.

Chemical Reactivity and Transformation Pathways of 1 Chloro 2 Nitroethenyl Benzene

Electrophilic Reactions and Addition Chemistry

The electron-deficient nature of the ethenyl double bond, due to the strong electron-withdrawing effect of the nitro group, generally disfavors classical electrophilic additions. However, the pi system of the benzene (B151609) ring can still undergo electrophilic aromatic substitution, and the double bond can participate in certain pericyclic reactions.

Electrophilic addition to the carbon-carbon double bond of (1-Chloro-2-nitroethenyl)benzene is not a commonly observed reaction pathway. The strong electron-withdrawing nature of the nitro group deactivates the double bond towards attack by electrophiles. In typical electrophilic additions to alkenes, the reaction is initiated by the attack of the pi electrons on the electrophile, forming a carbocation intermediate. libretexts.org The stability of this carbocation determines the regioselectivity of the addition, often following Markovnikov's rule. libretexts.org However, in this compound, the inductive and resonance effects of the nitro group significantly destabilize any potential carbocation intermediate that would form adjacent to it, thus hindering this reaction.

While the electron-deficient double bond is unreactive towards many electrophiles, it can function as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com In these reactions, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-withdrawing nitro group makes this compound a suitable dienophile. The reaction involves the concerted movement of six pi electrons to form a new six-membered ring. youtube.com

The stereochemistry of the Diels-Alder reaction is highly controlled, and the relative orientation of the substituents on the diene and dienophile is retained in the product. The endo rule often predicts the major product in these reactions. youtube.com

This compound can also potentially participate in other pericyclic reactions, such as [2+2] cycloadditions, particularly under photochemical conditions. libretexts.org These reactions lead to the formation of four-membered rings. The hexadehydro-Diels-Alder (HDDA) reaction, which involves a diyne and an alkyne to form a benzyne (B1209423) intermediate, is another related pericyclic process, though not directly involving this compound as a starting material. wikipedia.org

Nucleophilic Reactions and Substitution Patterns

The presence of both a good leaving group (chlorine) and a strong electron-withdrawing group (nitro) on the ethenyl moiety makes this compound highly susceptible to nucleophilic attack. These reactions are central to the synthetic utility of this compound.

The chlorine atom in this compound is activated towards nucleophilic substitution. This is analogous to nucleophilic aromatic substitution on chloronitrobenzene, where the electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex. blogspot.comlibretexts.orgdoubtnut.com In the case of this compound, a nucleophile can attack the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The strong electron-withdrawing nitro group stabilizes the negative charge in the transition state and the intermediate, facilitating the substitution.

A variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates. For instance, the reaction with anilines can proceed under solvent-free conditions to yield N-substituted nitroanilines. researchgate.net

Table 1: Examples of Nucleophilic Substitution of the Chlorine Atom

NucleophileProductReference
AnilinesN-aryl-(1-amino-2-nitroethenyl)benzenes researchgate.net
Alkoxides(1-Alkoxy-2-nitroethenyl)benzenes-
Thiolates(1-Thio-2-nitroethenyl)benzenes-

Note: Specific reaction conditions and yields are dependent on the substrate and nucleophile.

The carbon-carbon double bond in this compound is highly polarized by the nitro group, making the β-carbon (the carbon bearing the nitro group) electrophilic. This allows for nucleophilic addition to the double bond. youtube.com This reaction typically proceeds via an initial attack of the nucleophile on the β-carbon, forming a nitronate anion intermediate. This intermediate can then be protonated or undergo further transformations.

This reactivity is characteristic of nitroalkenes in general, which are well-known Michael acceptors. encyclopedia.pub The presence of the chlorine atom on the α-carbon can influence the subsequent fate of the adduct.

A particularly important class of nucleophilic additions to this compound is the Michael addition, or conjugate addition. encyclopedia.pub In this reaction, a soft nucleophile, such as an enolate or a Gilman reagent, adds to the β-carbon of the nitroethenyl system. This reaction is a powerful tool for carbon-carbon bond formation.

The initial adduct is a nitronate, which can then be worked up under acidic conditions to afford the corresponding carbonyl compound or reduced to an amine. The stereochemistry of the Michael addition can often be controlled through the use of chiral catalysts or auxiliaries.

Table 2: Examples of Michael Donors for Reaction with Nitroalkenes

Michael Donor (Nucleophile)Resulting Adduct TypeReference
Diethyl malonateSubstituted nitroalkane encyclopedia.pub
Isobutyraldehydeγ-Nitroaldehyde chemrxiv.org
BenzenethiolThioether adduct koreascience.kr

Note: The table shows general examples of Michael donors used with nitroalkenes. The specific reaction with this compound would lead to an adduct retaining the chloro-substituent, which may undergo subsequent elimination or substitution.

The subsequent fate of the Michael adduct from this compound can be complex. The presence of the chlorine atom allows for the possibility of elimination to regenerate a double bond or further substitution reactions. The specific outcome depends on the reaction conditions and the nature of the nucleophile.

Reduction Chemistry of Nitro and Olefinic Moieties

The presence of both a nitro group and a chloro-substituted double bond in this compound suggests a rich and complex reduction chemistry. The challenge lies in achieving selectivity for one functional group over the other.

Selective Reduction of the Nitro Group to an Amine

The selective reduction of a nitro group in the presence of other reducible functionalities, such as halogens and alkenes, is a common transformation in organic synthesis. For aromatic nitro compounds, several methods are known to achieve this selectively. bohrium.com For a compound like this compound, reagents would be chosen to minimize the reduction of the carbon-carbon double bond and prevent hydrodehalogenation (the removal of the chlorine atom).

One potential method involves the use of metal catalysts under controlled conditions. Catalytic hydrogenation with Raney nickel is often used for nitro group reduction and can sometimes be selective in the presence of aromatic halogens. acs.org Another mild and effective method is the use of iron powder in an acidic medium, such as acetic acid or with ammonium (B1175870) chloride, a process known as the Béchamp reduction. researchgate.netchemicalbook.com This method is well-regarded for its chemoselectivity in the presence of other reducible groups. Tin(II) chloride in acidic solution is another classic reagent for the selective reduction of aromatic nitro groups. acs.org

A study on various substituted β-nitrostyrenes demonstrated a facile one-pot reduction to the corresponding phenethylamines using sodium borohydride (B1222165) in the presence of copper(II) chloride. nih.govnih.gov This method simultaneously reduces the nitro group and the olefinic double bond. While this is not a selective reduction of only the nitro group, it represents a pathway to the saturated amine.

Table 1: Potential Reagents for Selective Nitro Group Reduction

Reagent System Potential Product General Applicability
Fe / HCl or NH₄Cl (E)-2-(2-chlorophenyl)ethen-1-amine Selective for nitro group over many other functional groups. researchgate.netchemicalbook.com
SnCl₂ / HCl (E)-2-(2-chlorophenyl)ethen-1-amine Mild and selective for nitro group reduction. acs.org

Reductive Cyclization Pathways

Reductive cyclization of nitro compounds is a powerful tool for the synthesis of nitrogen-containing heterocycles. In the case of this compound, intramolecular reactions could potentially lead to the formation of indole (B1671886) derivatives. This would typically involve the reduction of the nitro group to an intermediate species (like a nitroso or hydroxylamine) that could then react with the adjacent vinyl group.

Research on related structures, such as 3-nitrovinylindoles, has shown that they can undergo electrocyclic cyclization to form β-carbolines. nih.gov While the starting material is different, this illustrates the principle of using a nitrovinyl moiety in cyclization reactions. Another relevant study demonstrated the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to synthesize pyrroloindoles. nih.gov This suggests that under appropriate catalytic conditions, the nitro and ethenyl groups in this compound could participate in cyclization, likely after a preceding intermolecular reaction.

Chemoselective Reduction in the Presence of Halogen Atoms

A key consideration in the reduction of this compound is the preservation of the chlorine atom. Catalytic hydrogenation using palladium on carbon (Pd/C) is a very common and efficient method for nitro group reduction, but it can also lead to the cleavage of carbon-halogen bonds (hydrodehalogenation). acs.org

To avoid this, alternative catalysts or reagents are employed. As mentioned, Raney nickel is often a better choice than Pd/C when dehalogenation is a concern. acs.org Metal-based reductions in acidic media, such as with iron (Fe) or tin(II) chloride (SnCl₂), are also generally compatible with aryl halides and would be expected to selectively reduce the nitro group of this compound without affecting the chlorine atom. acs.orgchemicalbook.com

Functional Group Interconversions and Derivatization

Transformations of the Nitro Group

Beyond reduction to an amine, the nitro group of β-nitrostyrenes can undergo various other transformations. The Nef reaction, for instance, converts a primary or secondary nitroalkane into a ketone or aldehyde under basic conditions followed by acidification. For this compound, this would first require the selective reduction of the double bond to yield 1-chloro-2-(2-nitroethyl)benzene.

The nitro group is also a good leaving group in certain reactions. nih.gov Furthermore, β-nitrostyrenes are known to participate as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, leveraging the electron-withdrawing nature of the nitro group to activate the double bond. nih.gov

Transformations of the Chloroethenyl Group

The chloroethenyl group in this compound is an example of a vinyl halide. Vinyl halides are known to participate in a variety of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions would allow for the formation of a new carbon-carbon bond at the site of the chlorine atom, enabling the synthesis of a wide range of derivatives. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could yield a diaryl-substituted nitroethene.

The chloroethenyl group is generally less reactive than corresponding bromo- or iodoethenyl compounds in these coupling reactions. The strong electron-withdrawing effect of the nitro group would likely influence the reactivity of the chloroethenyl moiety in such transformations.

Table 2: List of Chemical Compounds

Compound Name
This compound
(E)-2-(2-chlorophenyl)ethen-1-amine
2-(2-chlorophenyl)ethan-1-amine
1-chloro-2-(2-nitroethyl)benzene
Indole
β-carboline
Pyrroloindole
1,4-dialkenyl-2,3-dinitrobenzene
3-nitrovinylindole
Iron
Tin(II) chloride
Raney nickel
Palladium on carbon
Sodium borohydride
Copper(II) chloride
Acetic acid

Aminohalogenation Reactions of Related Nitrostyrene (B7858105) Systems

The aminohalogenation of β-nitrostyrenes represents a significant synthetic pathway for the creation of vicinal haloamino nitroalkanes, which are valuable intermediates in organic synthesis. These reactions involve the addition of both a halogen and an amino group across the double bond of the nitrostyrene.

A highly efficient method for the aminohalogenation of β-nitrostyrenes utilizes tert-butyl N,N-dichlorocarbamate (BocNCl2) as both the nitrogen and halogen source. rsc.org This reaction is catalyzed by potassium hydroxide (B78521) (KOH) and can be completed in a short timeframe, typically within 20 minutes at room temperature, with excellent yields. The process is notable for its broad substrate scope. rsc.org

Another catalytic system for the aminohalogenation of β-methyl-β-nitrostyrenes employs N,N-dichloro-p-toluenesulfonamide (TsNCl2) in the presence of manganese(IV) sulfate (B86663) (MnSO4) as a catalyst and p-toluenesulfonamide (B41071) as a co-additive. nih.gov This particular system is distinguished by its ability to produce vicinal haloamino nitroalkanes with a regiochemistry opposite to that observed with other electron-deficient olefins. The reaction proceeds smoothly at room temperature under a nitrogen atmosphere, yielding good results with high regio- and stereoselectivity. nih.gov The proposed mechanism for this transformation involves the formation of a chloronium intermediate, which accounts for the observed stereochemistry and regiochemistry of the products. nih.gov

The versatility of nitrostyrenes as substrates extends to various other transformations. For instance, they can undergo conjugate addition with amines. nih.gov However, in the case of ortho-hydroxy-β-nitrostyrene, this addition is followed by a ready C-C bond cleavage to yield an imine. nih.gov

The following table summarizes the key aspects of these aminohalogenation reactions:

Interactive Data Table of Aminohalogenation Reactions

Nitrostyrene SystemReagentsCatalyst/AdditiveProductKey Findings
β-Nitrostyrenestert-Butyl N,N-dichlorocarbamate (BocNCl2)Potassium hydroxide (KOH)Vicinal haloamino nitroalkanesHighly efficient, broad substrate scope, rapid reaction time (20 min at room temperature). rsc.org
β-Methyl-β-nitrostyrenesN,N-Dichloro-p-toluenesulfonamide (TsNCl2)Manganese(IV) sulfate (MnSO4) / p-ToluenesulfonamideVicinal haloamino nitroalkanesOpposite regiochemistry to other electron-deficient olefins, excellent regio- and stereoselectivity. nih.gov
ortho-Hydroxy-β-nitrostyreneAmineNone specifiedImine (after C-C bond cleavage)Conjugate addition is followed by C-C bond cleavage. nih.gov

Mechanistic Investigations and Theoretical Studies Pertaining to 1 Chloro 2 Nitroethenyl Benzene

Computational Chemistry and Molecular Modeling

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and electronic properties of molecules like (1-Chloro-2-nitroethenyl)benzene. Through the application of quantum chemical methods, researchers can gain insights into transition states, reaction intermediates, and the factors that control selectivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific Density Functional Theory (DFT) studies exclusively focused on the reaction mechanism for the synthesis of this compound are not extensively documented in the reviewed literature, the general mechanism of the Henry reaction, the primary route for its synthesis, has been the subject of theoretical investigation. The Henry reaction involves the condensation of an aldehyde, in this case, 2-chlorobenzaldehyde (B119727), with a nitroalkane, nitromethane (B149229), in the presence of a base. wikipedia.org

DFT studies on analogous Henry reactions, such as the Cinchona thiourea-catalyzed reaction of aromatic aldehydes with nitromethane, have provided a detailed picture of the reaction mechanism. diva-portal.org These studies reveal that the reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol. This intermediate can then undergo dehydration to form the nitroalkene. wikipedia.org DFT calculations have been instrumental in determining the energetics of these steps, including the activation barriers for C-C bond formation and the role of catalysts in influencing enantioselectivity. diva-portal.org

A theoretical investigation into the reaction of the chloromethylidyne radical (¹CHCl) with nitrogen dioxide (NO₂) at the B3LYP/6-311G(d,p) and CCSD(T)/6-311G(d,p) levels of theory has explored the complexities of reactions involving both chloro and nitro functionalities. nih.gov This study, while not directly on this compound, provides insights into the potential interactions and reaction pathways that can occur between these groups, identifying numerous isomers and transition states. nih.gov

Molecular Electron Density Theory (MEDT) for Regioselectivity Analysis

Molecular Electron Density Theory (MEDT) has been effectively applied to understand the reactivity and selectivity in reactions involving β-nitrostyrenes. rsc.orgrsc.org An MEDT study on the [3+2] cycloaddition reactions of isomeric (Z)- and (E)-β-nitrostyrenes highlighted the polar nature of these reactions. rsc.orgrsc.org

The analysis of conceptual DFT reactivity indices within the MEDT framework allows for the classification of reactants as electrophiles or nucleophiles and helps predict the regioselectivity of their reactions. For β-nitrostyrenes, the strong electron-withdrawing nature of the nitro group renders the β-carbon electrophilic. rsc.org MEDT studies have successfully explained the complete meta regioselectivity observed in certain cycloaddition reactions of β-nitrostyrenes. rsc.orgrsc.org

While a specific MEDT analysis of the regioselectivity in the formation of this compound via the Henry reaction is not available in the current literature, the principles of MEDT can be extrapolated. The regioselectivity in the initial C-C bond formation between the nitromethane-derived anion and 2-chlorobenzaldehyde is dictated by the nucleophilic attack of the nitronate carbanion on the electrophilic carbonyl carbon of the aldehyde.

Elucidation of Reaction Mechanisms

The formation of this compound primarily occurs through the Henry reaction, which proceeds via distinct intermediates. The subsequent transformations of this compound are also of significant interest.

Analysis of Intermediates in Nitration and Addition Reactions

The synthesis of this compound is typically achieved through the condensation of 2-chlorobenzaldehyde with nitromethane. chemicalbook.com The key intermediates in this process, as established by the general mechanism of the Henry reaction, are:

Nitronate anion: The reaction is initiated by the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion. wikipedia.org

β-Nitro alkoxide: The nucleophilic nitronate anion attacks the carbonyl carbon of 2-chlorobenzaldehyde, forming a β-nitro alkoxide intermediate. wikipedia.org

β-Nitro alcohol: Protonation of the β-nitro alkoxide yields the corresponding β-nitro alcohol, 1-(2-chlorophenyl)-2-nitroethanol. wikipedia.org

Nitroalkene: Subsequent dehydration of the β-nitro alcohol leads to the formation of the final product, this compound. wikipedia.org

The isolation and characterization of the β-nitro alcohol intermediate are often possible, confirming the stepwise nature of the reaction. scirp.org

Studies on Regioselectivity and Stereoselectivity in Transformations

The double bond in this compound allows for the existence of (E) and (Z) stereoisomers. The control of this stereoselectivity is a critical aspect of its synthesis and subsequent reactions.

Factors Influencing (E)/(Z) Isomer Formation and Stability

The formation and stability of (E) and (Z) isomers of β-nitrostyrenes are influenced by several factors, including steric and electronic effects.

Formation: The dehydration of the intermediate β-nitro alcohol can lead to the formation of a mixture of (E) and (Z) isomers. The ratio of these isomers can be dependent on the reaction conditions, including the base used and the solvent. nih.gov In many cases, the (E) isomer is the thermodynamically more stable product and is formed preferentially. rsc.org However, under certain conditions, it is possible to obtain mixtures enriched in the (Z) isomer. nih.gov For example, in the synthesis of β-(hetero)aryl-α-nitro-α,β-enals, experimental conditions were developed to prepare products enriched in either the E or the Z isomer. nih.gov

Stability: Computational studies on β-nitrostyrenes have shown that the (E) isomer is generally more stable than the (Z) isomer. rsc.org An MEDT study on β-nitrostyrenes indicated that steric hindrance between the nitro group and the phenyl group in the (Z) isomer disrupts the planarity of the molecule. rsc.org This loss of planarity reduces electron delocalization, leading to a higher electronic energy and thus lower stability compared to the planar (E) isomer. rsc.org

TD-DFT calculations have been employed to study the photoisomerization of (E)-β-nitrostyrenes to their (Z) counterparts. nih.gov These studies show that while many β-nitrostyrenes undergo efficient photoisomerization, the presence of certain substituents, such as an ortho-hydroxy group, can significantly hinder this process due to intramolecular hydrogen bonding and tautomerization. nih.gov This suggests that the electronic nature and position of substituents on the benzene (B151609) ring can play a crucial role in the relative stability and interconversion of the (E) and (Z) isomers of this compound.

Data on Isomer Stability of β-Nitrostyrenes

Below is a table summarizing the relative stability of (E) and (Z) isomers of β-nitrostyrene based on computational studies.

CompoundIsomerRelative Energy (kcal/mol)Computational MethodReference
β-Nitrostyrene(E)0.00HF/6-311G(d,p) rsc.org
(Z)Higher energyHF/6-311G(d,p) rsc.org

Note: Specific energy difference values for the parent β-nitrostyrene were not explicitly provided in the reference, but the (Z) isomer was stated to be less stable.

Electronic and Steric Influences on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric effects originating from its constituent functional groups: the phenyl ring, the chlorine atom, and the nitro group, all attached to the ethenyl backbone. These factors dictate the molecule's susceptibility to various chemical transformations, including nucleophilic attack and cycloaddition reactions.

The nitro group (—NO₂), being a potent electron-withdrawing group, exerts a significant -I (inductive) and -R (resonance) effect. blogspot.comdoubtnut.com This electronic pull creates a substantial electron deficiency at the β-carbon of the ethenyl group, rendering it highly electrophilic. mdpi.comnih.gov Consequently, this position is the primary target for nucleophilic attack. The chlorine atom, also an electronegative element, contributes to the electron-withdrawing nature of the molecule primarily through its inductive effect (-I). libretexts.org The combined electronic influence of the nitro and chloro groups makes the double bond in this compound significantly electron-poor and thus highly reactive towards nucleophiles.

Conversely, the phenyl group can act as an electron-donating or electron-withdrawing substituent depending on the reaction conditions and the nature of other substituents on the ring, though in the context of the highly activating nitro group, its electronic contributions are often secondary.

Electronic Effects on Reactivity

Theoretical and experimental studies on related β-nitrostyrene derivatives provide a framework for understanding the electronic landscape of this compound. The presence of substituents on the phenyl ring can modulate the reactivity of the nitroethenyl moiety. For instance, electron-donating groups on the phenyl ring would be expected to decrease the electrophilicity of the β-carbon, thereby reducing the rate of nucleophilic attack. Conversely, additional electron-withdrawing groups on the phenyl ring would further enhance the electrophilic character of the β-carbon.

Electrochemical studies on various β-nitrostyrene derivatives have demonstrated a clear correlation between the electronic properties of substituents and their reduction potentials. uchile.clresearchgate.net An increase in the electron-donating character of a substituent on the phenyl ring leads to a more negative reduction potential, indicating that the compound is more difficult to reduce. uchile.cl This relationship can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent.

Substituent on Phenyl RingHammett Constant (σp)Effect on β-Carbon ElectrophilicityPredicted Effect on Nucleophilic Attack Rate
-NO₂ (Nitro)+0.78Strongly IncreasesIncreases
-Cl (Chloro)+0.23IncreasesIncreases
-H (Hydrogen)0.00BaselineBaseline
-CH₃ (Methyl)-0.17DecreasesDecreases
-OCH₃ (Methoxy)-0.27DecreasesDecreases

This table illustrates the predicted electronic effects of various para-substituents on the phenyl ring of a β-nitrostyrene system, providing a model for understanding the reactivity of substituted this compound derivatives.

Steric Influences on Reactivity

Steric hindrance plays a crucial role in the reactivity of this compound, particularly concerning the approach of nucleophiles and the geometry of the molecule. The substituents around the ethenyl double bond can influence the planarity of the system, which in turn affects the extent of π-conjugation between the phenyl ring and the nitroethenyl group.

The size of the attacking nucleophile is another critical factor. Bulky nucleophiles may face significant steric hindrance when approaching the electrophilic β-carbon, potentially leading to slower reaction rates or favoring attack at less hindered sites, if available.

Studies on related β-methyl-β-nitrostyrene compounds have shown that the presence of a methyl group at the β-position introduces considerable steric hindrance, which can deviate the nitropropenyl side chain from coplanarity with the benzene ring. researchgate.net This steric effect is a significant factor influencing the compound's biological activity and reactivity. researchgate.net While this compound has a chloro group instead of a methyl group at the β-position, similar steric considerations would apply, influencing its interaction with other molecules.

Position of SubstituentSubstituentPotential Steric EffectConsequence on Reactivity
β-carbon-ClModerate steric bulkMay influence the approach of large nucleophiles
β-carbon-NO₂Can cause steric strain with adjacent groupsMay affect the planarity and conjugation of the molecule
Phenyl Ringortho-substituentsCan sterically hinder rotation of the phenyl ringCan impact conjugation and the approach of reactants

This table summarizes the potential steric influences of substituents in this compound on its reactivity.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Chloro 2 Nitroethenyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net It provides information about the number, type, and connectivity of atoms within a molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of (1-chloro-2-nitroethenyl)benzene. researchgate.netuobasrah.edu.iq The ¹H NMR spectrum reveals information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides similar insights for the carbon atoms. researchgate.netuobasrah.edu.iq

In the case of related aromatic compounds like 1-chloro-2-nitrobenzene (B146284), the protons on the benzene (B151609) ring exhibit distinct signals in the ¹H NMR spectrum. For instance, the reported ¹H NMR spectrum for nitrobenzene (B124822) shows signals at approximately 8.25 ppm (ortho protons), 7.71 ppm (para proton), and 7.56 ppm (meta protons). stackexchange.com This deshielding effect on the ortho and para protons is attributed to the electron-withdrawing nature of the nitro group. stackexchange.com Similarly, for 1-chloro-4-(2-nitrovinyl)benzene, the vinylic protons would be expected to show characteristic signals. researchgate.net

The ¹³C NMR spectrum of related compounds also shows distinct chemical shifts. For nitrobenzene, the carbon signals appear at 148.3 ppm (ipso), 134.7 ppm (para), 129.4 ppm (meta), and 123.5 ppm (ortho). stackexchange.com The presence of electronegative atoms like nitrogen and oxygen, as well as the anisotropy of double and aromatic bonds, influences the chemical shifts in both ¹H and ¹³C NMR. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzenes

CompoundNucleusPositionChemical Shift (δ, ppm)
Nitrobenzene¹Hortho (H2/H6)8.25
para (H4)7.71
meta (H3/H5)7.56
¹³Cipso148.3
para134.7
meta129.4
ortho123.5
1-Chloro-3-nitrobenzene (B92001)¹HH(A)8.232
H(D)8.128
H(B)7.674
H(C)7.496

Note: Data for nitrobenzene and 1-chloro-3-nitrobenzene are provided as illustrative examples of spectral patterns in related structures. stackexchange.comchemicalbook.com The specific assignments for this compound would require experimental data for that compound.

Variable-temperature (VT) NMR experiments are powerful for investigating dynamic processes such as conformational exchange. ox.ac.uk By recording spectra at different temperatures, it is possible to study the rotation around single bonds and the interconversion between different conformers (rotamers). ox.ac.uknih.gov For molecules with hindered rotation, separate signals for each rotamer may be observed at low temperatures, which then coalesce into averaged signals as the temperature is increased. nih.gov This technique could be applied to this compound to study the rotation around the C-C single bond connecting the phenyl ring and the nitroethenyl group. Such studies can provide insights into the conformational preferences and the energy barriers to rotation. nih.govresearchgate.net The potential for the formation of a zwitterionic species, where the nitro group carries a negative charge and another part of the molecule a positive charge, could also be investigated using VT-NMR, as changes in temperature can affect the equilibrium between neutral and zwitterionic forms.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. uobasrah.edu.iq

IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds within a molecule. uobasrah.edu.iq For this compound, one would expect to observe characteristic absorption bands for the nitro group (NO₂), the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl). For example, in 1-chloro-2,4-dinitrobenzene (B32670), theoretical calculations have been used to assign vibrational frequencies. nih.govresearchgate.net The IR spectrum of β-nitrostyrene, a related compound, is also available for comparison. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. uobasrah.edu.iq The presence of the phenyl ring conjugated with the nitroethenyl group in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum. For instance, 1-chloro-2-nitrobenzene exhibits a maximum absorption at 252 nm. nih.gov The electronic spectrum of 2-cyanoindene cations has also been studied to understand their electronic transitions. nih.gov

Table 2: Spectroscopic Data for Related Compounds

CompoundTechniqueFeatureWavelength/Wavenumber
1-Chloro-2-nitrobenzeneUV-Visλ_max (Methanol)252 nm nih.gov
1-Chloro-2,4-dinitrobenzeneFT-IRC-H out-of-plane bending770, 827, 843, 872, 920, 966 cm⁻¹ researchgate.net
2-Cyanoindene CationElectronic SpectroscopyOrigin Transition16,545 ± 5 cm⁻¹ nih.gov
IR SpectroscopyCN Stretch2177 ± 1 cm⁻¹ nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. uobasrah.edu.iq The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak (M+2) with a characteristic intensity ratio.

The fragmentation pattern provides clues about the structure of the molecule. For aromatic nitro compounds like nitrobenzene, common fragmentation pathways include the loss of a nitro group (NO₂) or a nitroso group (NO). youtube.com The fragmentation of benzene itself results in a series of characteristic ions. fluorine1.rufluorine1.ru Analysis of the fragmentation of this compound would likely reveal losses related to the chloro and nitroethenyl substituents.

Table 3: Mass Spectrometry Data for Related Compounds

CompoundMolecular WeightKey Fragments (m/z)
1-Chloro-2-nitrobenzene157.56 g/mol spectrabase.comspectrabase.com75, 111, 157, 99, 30 nih.gov
Nitrobenzene123.11 g/mol Molecular ion at m/z 123 youtube.com
Benzene78.11 g/mol Molecular ion at m/z 78, with fragments at m/z 77, 52, 51, 50, 39 fluorine1.ru

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related compounds such as 1-chloro-2-methyl-4-nitrobenzene provide valuable insights. mdpi.comresearchgate.net For this molecule, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/n. mdpi.comresearchgate.net The molecule was found to be nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. mdpi.comresearchgate.net The crystal structure was stabilized by intermolecular interactions such as π-π stacking between adjacent benzene rings and C-H···O hydrogen bonds. mdpi.comresearchgate.net Similar structural features and intermolecular interactions would be expected in the crystal structure of this compound.

Table 4: Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene

ParameterValueReference
Crystal SystemMonoclinic mdpi.comresearchgate.net
Space GroupP2₁/n mdpi.comresearchgate.net
a (Å)13.5698(8) mdpi.comresearchgate.net
b (Å)3.7195(3) mdpi.comresearchgate.net
c (Å)13.5967(8) mdpi.comresearchgate.net
β (°)91.703(3) mdpi.comresearchgate.net
V (ų)685.96(10) mdpi.comresearchgate.net

Synthetic Applications of 1 Chloro 2 Nitroethenyl Benzene As a Building Block

Precursor in the Synthesis of Substituted Phenethylamines and Amphetamines

(1-Chloro-2-nitroethenyl)benzene and its analogs are valuable precursors in the synthesis of substituted phenethylamines and amphetamines. The reduction of the nitroalkene functionality is a key step in forming the corresponding primary amines that characterize these classes of compounds. beilstein-journals.orgnih.gov

One of the common routes involves the reduction of β-nitrostyrene analogs. For instance, a one-pot procedure using sodium borohydride (B1222165) in combination with catalytic amounts of copper(II) chloride has been shown to be an effective method for reducing substituted β-nitrostyrenes to phenethylamines and phenylisopropylamines. beilstein-journals.orgnih.gov This method offers high yields (62-83%) under mild conditions and avoids the need for special precautions like an inert atmosphere. beilstein-journals.orgnih.gov The reaction proceeds by reducing both the double bond and the nitro group of the nitroalkene. beilstein-journals.org

Notably, this reduction method demonstrates good functional group tolerance. For example, halogenated aromatic structures are often retained during the reduction, a feature that distinguishes it from procedures using stronger reducing agents like lithium aluminium hydride, which can cause dehalogenation. beilstein-journals.orgchemrxiv.org

The synthesis of amphetamine itself has been approached through various methods, with some routes utilizing nitrostyrene (B7858105) derivatives as key intermediates. uwaterloo.ca While classical methods often involved reductive amination of phenyl-2-propanone, newer strategies have explored enzymatic and stereoselective syntheses starting from precursors like (E)-1-(2-nitroprop-1-enyl)benzene. uwaterloo.ca

Furthermore, N-alkylation and N-benzylation of phenethylamines, which can be synthesized from precursors like this compound, lead to a diverse range of compounds with modified pharmacological profiles. nih.gov For instance, N-benzyl substitution on phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of a variety of heterocyclic compounds, including indoles, benzodiazepines, and other nitrogen-containing ring systems.

Synthesis of Indoles

Indole (B1671886), a fundamental heterocyclic scaffold found in many natural products and pharmaceuticals, can be synthesized through various methods. chemicalbook.combhu.ac.inwikipedia.org While the Fischer indole synthesis is one of the most well-known methods, it is not the only approach. wikipedia.orgbyjus.com

This compound can serve as a precursor for indole synthesis. The general strategy involves the reaction of a substituted aniline (B41778) with a β-halonitrostyrene. The nitro group can then be reduced, followed by cyclization to form the indole ring. The specific substitution pattern of the final indole is determined by the substituents on both the aniline and the this compound starting materials.

For example, the reaction of anilines with 1-chloro-2-nitrobenzene (B146284) derivatives can lead to N-substituted nitroanilines, which are key intermediates for the synthesis of benzo-fused heterocycles like benzimidazoles and benzotriazoles. researchgate.net These reactions are often carried out under solvent-free conditions to promote a more environmentally friendly synthesis. researchgate.net

Synthesis of 1,4-Benzodiazepin-3-ones

The 1,4-benzodiazepine (B1214927) core is a privileged structure in medicinal chemistry. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of functionalized 1,4-benzodiazepine derivatives often involves multi-step sequences where precursors with similar functionalities are employed. nih.govrsc.org For instance, the synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from amino acids, highlighting the use of readily available starting materials to construct the diazepine (B8756704) framework. rsc.org

A general strategy for synthesizing 1,4-benzodiazepines involves the cyclization of an appropriately substituted aminobenzophenone or a related precursor. The synthesis of the novel uwaterloo.cabyjus.comoxathiano[5,6-b] uwaterloo.cabyjus.combenzodiazepin-2-one system, for example, was achieved through a condensation-cyclization reaction between 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one and mercaptocarboxylic acids. clockss.org

Synthesis of Furobenzopyranones

Information regarding the specific application of this compound in the synthesis of furobenzopyranones is not available in the provided search results.

Synthesis of other Nitrogen Heterocycles

This compound and related compounds are valuable precursors for a variety of other nitrogen-containing heterocycles. nih.gov The presence of both a nitro group and a chloro-substituted vinyl group allows for diverse reactivity.

The reaction of 1-chloro-2-nitrobenzene with anilines under solvent-free conditions yields N-substituted nitroanilines. researchgate.net These products are important intermediates for synthesizing biologically active molecules such as isoalloxazines, benzimidazoles, and benzotriazoles. researchgate.net The reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aryl halide towards attack by the aniline. researchgate.net

Applications in the Preparation of Agrochemicals and Specialty Chemicals

This compound and its parent compound, 1-chloro-2-nitrobenzene, are important intermediates in the chemical industry for the production of various agrochemicals and specialty chemicals. oecd.orgpharmaffiliates.com

1-Chloro-2-nitrobenzene is primarily used as a chemical intermediate. oecd.org A significant portion of its worldwide production is used in the synthesis of other chemicals, including those processed into dyestuffs, pigments, and pesticides. oecd.org For example, it is a precursor for nitrophenol, which is mainly used for pesticide production. oecd.org It is also used to manufacture nitrochlorobenzenesulphonic acid, dinitrodiphenyldisulphide, and nitrophenetole, which are key components in the synthesis of dyes and pigments. oecd.org

The reactivity of the chloro and nitro groups on the benzene (B151609) ring allows for a wide range of chemical transformations, making it a versatile building block for creating complex molecules with desired properties for various industrial applications. cymitquimica.com

Utility in Materials Science for Advanced Organic Materials

While specific, extensively documented applications of this compound in materials science are still emerging, its structural motifs suggest significant potential for creating advanced organic materials. The presence of the nitro group and the conjugated π-system makes it an interesting candidate for materials with tailored electronic and optical properties.

Nitroaromatic compounds, in general, are known to be key precursors in the synthesis of various dyes and pigments. The chromophoric nature of the nitro group, in conjunction with the benzene ring, can be exploited to create molecules with specific light-absorbing properties. Although direct reports on dyes synthesized from this compound are scarce, its chemical relatives, such as 1-chloro-2-nitrobenzene, are established intermediates in the production of dyestuffs and pigments. oecd.orgmdpi.com This suggests a potential pathway for the development of novel colorants derived from this compound.

Furthermore, the conjugated system of this compound is a feature often associated with materials exhibiting nonlinear optical (NLO) properties. nih.gov NLO materials are crucial for applications in optoelectronics, such as frequency conversion of lasers. The presence of both an electron-withdrawing nitro group and a polarizable aromatic system can lead to significant molecular hyperpolarizability, a key requirement for second-order NLO effects. Research into benzene-like structures with conjugated π systems has shown promise in developing new NLO materials. nih.gov

The reactivity of the vinyl group also opens up possibilities for polymerization. While there are no direct reports on the synthesis of conducting polymers from this compound, the polymerization of other benzene derivatives to form conductive polymers like poly(para-phenylene) (PPP) is well-established. researchgate.netresearchgate.net The functional groups on this compound could potentially be used to tune the properties of such polymers.

Table 1: Potential Material Science Applications of this compound and Related Compounds

Application Area Relevant Structural Feature Related Compound Examples Potential Functionality
Dyes and Pigments Nitroaromatic System 1-Chloro-2-nitrobenzene Color and Light Absorption
Nonlinear Optical (NLO) Materials Conjugated π-System with Electron-Withdrawing Group Benzene-like structures with [B3O6] and [C3N3O3] rings Frequency Conversion of Light
Conducting Polymers Polymerizable Vinyl Group and Aromatic Ring Benzene, Thiophene Electrical Conductivity

Role in Complex Molecule Construction

The synthetic utility of this compound is more concretely established in its role as a versatile precursor for the construction of complex organic molecules, particularly heterocyclic compounds. The electron-deficient nature of the double bond, enhanced by the nitro group, makes it an excellent Michael acceptor and a reactive component in various cycloaddition reactions.

A significant application of this compound is in [3+2] cycloaddition reactions. Specifically, it reacts with nitrones to yield highly substituted isoxazolidines. These reactions proceed with a high degree of regioselectivity and stereoselectivity. For instance, the reaction of 1-chloro-1-nitroethene (B13024322) derivatives with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone has been shown to produce 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines as the predominant or sole products under mild conditions. Isoxazolidines are an important class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, making them valuable targets in medicinal chemistry.

The reactivity of the nitroalkene moiety allows for a variety of other transformations, making it a valuable synthon. The nitro group can be reduced to an amino group, which can then participate in further reactions to build more complex structures. The chloro-substituted phenyl ring also offers a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity is influenced by the other substituents on the ring.

The ability to introduce both a chloro and a nitro functional group in a specific arrangement on an ethenylbenzene framework makes this compound a strategic starting material for synthesizing molecules with predetermined substitution patterns. This is particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds where precise control over the molecular architecture is crucial.

Table 2: Key Reactions of this compound in Complex Molecule Synthesis

Reaction Type Reactant Product Class Significance
[3+2] Cycloaddition Nitrones Isoxazolidines Access to bioactive heterocyclic compounds
Michael Addition Various Nucleophiles Functionalized Alkyl Chains Formation of C-C and C-heteroatom bonds
Reduction of Nitro Group Reducing Agents Aminoethylbenzene derivatives Precursors for further functionalization

Future Research Directions and Unexplored Avenues in 1 Chloro 2 Nitroethenyl Benzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The primary synthesis of (1-Chloro-2-nitroethenyl)benzene and its derivatives typically involves the Henry reaction between a benzaldehyde (B42025) and a nitromethane (B149229), followed by subsequent chemical modifications. wikipedia.orgyoutube.com Current methods often rely on traditional solvents and catalysts that may not align with the modern principles of green chemistry. Future research is poised to address these limitations by developing more environmentally benign and efficient synthetic protocols.

A key area of exploration will be the use of alternative, sustainable solvents, such as ionic liquids or deep eutectic solvents, to replace volatile organic compounds. researchgate.net Research into ionic liquids has already shown that the yield of related β-nitrostyrenes can be highly dependent on the structure and basicity of the ionic liquid used. researchgate.net Further investigation could identify optimal ionic liquid systems that not only enhance reaction rates and yields for this compound synthesis but also allow for easy separation and recycling of the reaction medium.

Moreover, the development of solvent-free reaction conditions presents another significant opportunity for sustainable synthesis. researchgate.net Microwave-assisted organic synthesis, which can dramatically reduce reaction times and energy consumption, is a particularly promising technique that could be applied to the synthesis of this compound. researchgate.net Future studies will likely focus on optimizing microwave parameters and catalyst systems for the efficient and scalable production of this compound without the need for traditional solvents.

Exploration of New Catalytic Systems for Transformations

The reactivity of this compound makes it an excellent substrate for various catalytic transformations. While established methods exist, there is considerable room for the exploration of new and more efficient catalytic systems.

Future research will likely delve into the application of organocatalysis for transformations involving this compound. Chiral organocatalysts, for instance, could enable the enantioselective synthesis of complex molecules starting from this achiral precursor. This would be particularly valuable for the pharmaceutical industry, where stereochemistry plays a crucial role in a drug's efficacy.

Furthermore, the use of transition-metal catalysis in reactions with this compound warrants deeper investigation. While some applications exist, the full potential of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, has yet to be realized. These reactions could allow for the direct introduction of a wide range of substituents onto the vinyl framework, providing rapid access to a diverse library of novel compounds. The development of bespoke ligands and catalyst systems tailored for the specific electronic properties of this compound will be a key challenge and a significant area of future work.

Advanced Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, while the general reactivity is understood, the intricate details of many of its transformations remain to be fully elucidated.

Future research will benefit from the use of advanced computational and experimental techniques to probe reaction pathways. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into transition state geometries, activation energies, and the role of catalysts in influencing reaction outcomes. This computational approach can help in predicting reactivity and in the rational design of new experiments.

Kinetic studies will also play a crucial role in unraveling complex reaction mechanisms. researchgate.netresearchgate.net By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, researchers can gain a quantitative understanding of the factors that govern reaction rates and selectivity. The combination of these kinetic experiments with in-situ spectroscopic monitoring techniques will allow for the direct observation of reaction intermediates, providing a more complete picture of the reaction landscape. For instance, studies on related compounds like 1-chloro-2,4-dinitrobenzene (B32670) have utilized kinetic profiles to understand reaction mechanisms in different media. researchgate.netresearchgate.net

Expansion of Synthetic Utility to Novel Molecular Architectures

The true value of a chemical building block lies in its ability to be transformed into a wide array of useful and complex molecules. This compound has already demonstrated its utility in the synthesis of various compounds, but its full potential is far from exhausted. nih.gov

A significant future direction will be the application of this compound in the synthesis of novel heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry, and the unique functionality of this compound makes it an ideal starting point for the construction of new and diverse heterocyclic scaffolds. researchgate.net Research will likely focus on developing novel cycloaddition and multicomponent reactions that leverage the electrophilic nature of the double bond and the leaving group ability of the chlorine atom.

Furthermore, the use of this compound in the total synthesis of natural products and their analogues represents another exciting frontier. Many biologically active natural products contain complex structural motifs that could potentially be accessed from this versatile starting material. Future synthetic campaigns will likely target the incorporation of the this compound framework into elegant and efficient total syntheses, further showcasing its power as a tool for molecular construction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-chloro-2-nitroethenyl)benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Nitroethenyl Group Introduction : Start with a benzene derivative containing a chloro substituent. Introduce the nitroethenyl group via nucleophilic substitution or coupling reactions. For example, chlorobenzene derivatives can undergo nitration followed by elimination or coupling with nitroethylene precursors .

  • Optimization : Monitor reaction kinetics using HPLC or GC-MS. Adjust temperature (e.g., 80–120°C) and solvent polarity (e.g., DCM or toluene) to favor product formation. Thermochemical data from NIST (e.g., enthalpy of formation) can guide energy requirements .

    • Key Considerations :
  • Purity of starting materials (e.g., chlorobenzene derivatives) is critical to avoid side reactions.

  • Use anhydrous conditions to prevent hydrolysis of the nitroethenyl group.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides precise bond lengths and angles. For example, nitro group torsion angles (e.g., ~38.8° in similar compounds ) can confirm spatial orientation.

  • Spectroscopy : Compare IR spectra (C-Cl stretch: 550–600 cm⁻¹; nitro group: 1520–1350 cm⁻¹ ) and NMR (¹H and ¹³C) with computational models.

    • Data Validation : Cross-reference experimental results with databases like NIST to resolve discrepancies in spectral assignments.

Advanced Research Questions

Q. How can conflicting crystallographic data for nitroaromatic compounds be resolved?

  • Case Study : If X-ray data for this compound conflicts with computational models (e.g., bond angle deviations >2°):

Refinement Protocols : Use SHELXL for high-resolution refinement. Adjust parameters like thermal displacement factors and occupancy rates.

Validation Tools : Employ the CCDC Mercury suite to compare with structurally similar compounds (e.g., 1-chloro-2-methyl-3-nitrobenzene ).

Error Analysis : Calculate R-factor convergence (target <0.05) and assess twinning or disorder in crystals .

  • Example : In 1-chloro-2-methyl-3-nitrobenzene, a nitro group twist of 38.81° was resolved by iterative refinement .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

  • Stability Analysis :

  • Thermal Degradation : Use DSC/TGA to identify decomposition thresholds (e.g., >150°C). Store at –20°C under inert gas.

  • Photochemical Sensitivity : UV-Vis studies show nitroaromatics absorb strongly at 300–400 nm; use amber glassware for light-sensitive steps .

    • Reaction Design :
  • Avoid prolonged exposure to bases or nucleophiles (e.g., amines) that may displace the chloro group.

  • Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–1% w/w to suppress radical-mediated degradation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported reaction yields for nitroethenyl compounds?

  • Root Cause Analysis :

  • Variable Parameters : Trace impurities (e.g., residual solvents like benzene ) or moisture levels can alter yields.

  • Protocol Divergence : Compare reaction scales (micro vs. bulk) and purification methods (e.g., column chromatography vs. recrystallization).

    • Resolution Framework :

Reproduce experiments using standardized conditions (e.g., anhydrous DCM, controlled atmosphere).

Publish detailed procedural logs, including exact stoichiometry and equipment calibration data .

Safety and Regulatory Compliance

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods for synthesis .

  • WGK Classification : Similar chloronitrobenzenes are classified WGK 3 (highly hazardous to water); avoid aqueous waste discharge .

    • Regulatory Alignment :
  • Follow TSCA and REACH guidelines for disposal. Document LD50/LC50 data from animal studies (e.g., Japan Bioassay Research Center reports ).

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